Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate

Microchannel Synthesis Process Intensification DBO β-Lactamase Inhibitor

Generic ANDA developers face lengthy supplier qualification for avibactam intermediates. This chiral (2S,5R)-DBO ethyl ester is a urea-cyclized common intermediate for both avibactam and relebactam, also supplied as a characterized impurity standard (Impurity 21/39/66). • ≥97% HPLC purity with full COA (NMR, MS, HPLC) from ISO 17034-accredited sources. • Reduces internal cyclization development burden and streamlines CMC documentation for dual-API programs. • Meets ICH Q3A/Q3B requirements for impurity profiling; traceable to pharmacopeial standards.

Molecular Formula C16H20N2O4
Molecular Weight 304.346
CAS No. 1416134-63-8
Cat. No. B2534630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate
CAS1416134-63-8
Molecular FormulaC16H20N2O4
Molecular Weight304.346
Structural Identifiers
SMILESCCOC(=O)C1CCC2CN1C(=O)N2OCC3=CC=CC=C3
InChIInChI=1S/C16H20N2O4/c1-2-21-15(19)14-9-8-13-10-17(14)16(20)18(13)22-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-,14+/m1/s1
InChIKeyPVECPYUZEQQDKD-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl DBO Intermediate (CAS 1416134-63-8) Overview


Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate (CAS 1416134-63-8) is a chiral, non-racemic diazabicyclooctane (DBO) derivative that serves a dual role: it is both a pivotal late-stage intermediate in the industrial synthesis of FDA-approved β-lactamase inhibitors (avibactam and relebactam) and a characterized impurity reference standard essential for regulatory pharmaceutical quality control [1]. The compound features a benzyloxy protecting group at the N6 position and an ethyl ester at the C2 position on the (2S,5R)-configured bicyclic urea scaffold [2]. Its defined stereochemistry and functional group pattern enable the controlled, high-yielding conversion to final active pharmaceutical ingredients (APIs), as documented in multiple process patents and peer-reviewed manufacturing studies [3].

Synthesis fit

Late-stage intermediate for avibactam and relebactam convergent manufacturing routes

Regulatory QC standard

Certified impurity reference standard for ANDA analytical method validation

Stereochemical control

Defined (2S,5R) configuration ensures consistent chiral impurity profiling

Limitations of Generic DBO Substitution


Generic substitution of CAS 1416134-63-8 is not feasible because closely related DBO intermediates—such as the benzyl ester (CAS 1192650-82-0), the corresponding carboxylic acid, or the (2R,5S) enantiomer—exhibit fundamentally different reactivity, physical properties, and regulatory acceptance profiles [1]. The ethyl ester group provides a balance of reactivity and stability that is specifically required for the triphosgene-mediated urea cyclization step in both avibactam and relebactam routes, while the benzyl ester analog introduces steric bulk that reduces cyclization efficiency and complicates subsequent hydrogenolysis steps [2]. Furthermore, regulatory filings for generic avibactam and relebactam require the use of exactly characterized impurity reference standards with verified stereochemical identity; a generic intermediate without a full Certificate of Analysis linked to the specific CAS number and impurity designation fails to meet pharmacopeial and ICH Q3A/Q3B requirements .

Ester type mismatch

Benzyl ester analog may reduce urea cyclization efficiency and alter hydrogenolysis outcomes.

Enantiomer non-interchangeable

The (2R,5S) enantiomer shifts stereochemical identity and may not meet regulatory impurity profiling requirements.

Uncertified material gap

Substituting an un-certified research chemical for an ISO-designated impurity standard may delay ANDA regulatory review.

Procurement Evidence for DBO Ethyl Ester


Microchannel Hydrolysis Yield Advantage

Using microchannel continuous-flow technology with the benzyl ester analog (II) as substrate, the hydrolysis to the key DBO carboxylic acid intermediate (I) achieved a 95% isolated yield under optimized conditions (acetone/water, LiOH, 45°C, 20 min residence time), as confirmed by 1H NMR, 13C NMR, and HRMS [1]. While the benzyl ester was used in this specific hydrolysis study, the ethyl ester (CAS 1416134-63-8) is the preferred precursor in most industrial avibactam and relebactam routes because the ethyl ester enables faster, cleaner saponification under milder conditions compared to the benzyl ester, and triphosgene-mediated urea cyclization with the ethyl ester proceeds with higher conversion efficiency in the forward synthesis direction [2]. Traditional batch-mode methods for the same transformation typically report yields of 80-85% for the hydrolysis step alone, meaning this 95% yield from a closely related DBO ester establishes a process benchmark that procurement teams should reference when qualifying an ethyl ester intermediate supplier capable of enabling similarly intensified downstream processing [1].

Microchannel Yield
Reported
95% isolated yield
Supports intensified process screening
Benzyl ester analog data; applicable to ethyl ester optimization
Microchannel Synthesis Process Intensification DBO β-Lactamase Inhibitor

Shared Intermediate for Avibactam & Relebactam

Patents from multiple independent applicants confirm that ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate is explicitly designated as an intermediate in the manufacturing routes of both avibactam sodium (via urea cyclization with triphosgene/triethylamine) and relebactam (via the same cyclization step followed by amidation with a protected piperidine) [1][2]. In the relebactam process, this intermediate (designated as Intermediate 3 in CN111943950A) is obtained after triphosgene-mediated cyclization in ethyl acetate at 5±5°C, followed by aqueous workup and concentration to yield a reddish-brown solid [1]. In the avibactam process (CN111777607A), the same compound is prepared via Fmoc-Cl activation of the piperidine precursor followed by carbonylation and internal urea cyclization [2]. In contrast, alternative DBO intermediates such as the benzyl ester (CAS 1192650-82-0) or the tert-butyl ester are not directly shared across both API routes—the benzyl ester is preferentially used in certain avibactam routes but not in the primary relebactam manufacturing process [3].

Shared API Intermediate
Head-to-head
Dual-API fit (avibactam & relebactam)
Supports consolidated supplier qualification
Benzyl ester: primarily single-API (avibactam) fit
Avibactam Synthesis Relebactam Synthesis Supply Chain Consolidation

ISO-Certified Impurity Reference Standard

CAS 1416134-63-8 is listed and supplied as a fully characterized avibactam impurity reference standard (designated as Impurity 21, Impurity 39, Impurity 59, Impurity 66, or Impurity 77 depending on the supplier's pharmacopeial alignment) with typical purity specifications of ≥95% (HPLC), supported by a comprehensive Certificate of Analysis including HPLC chromatograms, NMR, and MS data [1]. Suppliers such as CATO Research Chemicals provide this standard under ISO 17034 accreditation, and SynZeal explicitly documents its use for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDAs) or commercial avibactam production [1]. In contrast, the benzyl ester analog (CAS 1192650-82-0) is not consistently offered with the same level of regulatory documentation across vendors, and the (2R,5S) enantiomer of the ethyl ester is not a recognized pharmacopeial impurity for either avibactam or relebactam [2].

ISO-Certified Standard
Specification review
ISO 17034-accredited, full COA package
Meets ANDA impurity reference standard prerequisites
Benzyl ester analog: variable regulatory documentation
Avibactam Impurity Reference Standard ANDA Quality Control

Crystallinity Advantage in Handling & Storage

The patent literature on optically active diazabicyclooctane derivatives explicitly states that (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide (the amide analog of CAS 1416134-63-8) can be obtained in crystalline form, conferring advantages of easy separation, purification, storage, and transportation [1]. While the ethyl ester (CAS 1416134-63-8) itself is typically handled as a concentrated solid or oil, the demonstrated crystallinity of the closely related carboxamide derivative establishes a class-level principle: DBO intermediates in this stereochemical series that can be crystallized offer superior physical handling properties compared to the corresponding carboxylic acid or sodium salt forms, which are often hygroscopic amorphous solids requiring stringent humidity-controlled storage [2]. This evidence dimension is classified as class-level inference because the direct crystallinity data pertains to the carboxamide rather than the ethyl ester, but the physical property trend across the DBO intermediate family supports prioritizing the ethyl ester over the acid or salt for long-term storage and multi-site distribution [3].

Crystallinity Advantage
Class-level inference
Carboxamide analog: crystalline solid
May simplify storage and multi-site distribution
Ethyl ester itself typically solid/oil; class principle applies
Crystallinity Storage Stability Optically Active Intermediate

Reduced Oligomer Formation Risk

The Merck manufacturing process development publication for relebactam identifies benzyl urea intermediate 9 as a critical quality node where oligomeric impurities form during hydrogenolysis and Boc-deprotection steps [1]. The optimized process achieves the final relebactam API in >99% purity with non-detectable oligomer levels [1]. Since the benzyl urea intermediate 9 carries the same benzyloxy protecting group and bicyclic urea core as CAS 1416134-63-8 but with a more advanced carboxamide-piperidine side chain, oligomer formation propensity is influenced by the nature of the C2 substituent [2]. The ethyl ester in CAS 1416134-63-8 is a smaller, more readily hydrolyzed group than the carboxamide-piperidine moiety in intermediate 9, which reduces steric crowding around the urea carbonyl and potentially lowers the activation barrier for undesired intermolecular reactions that lead to oligomers [3]. This class-level inference suggests that procurement of the earlier-stage ethyl ester intermediate may offer intrinsically fewer oligomer-related quality deviations compared to more advanced intermediates, though direct comparative data on oligomer levels between these specific intermediates is not publicly available [3].

Oligomer Risk Position
Class-level inference
Upstream of oligomer-forming hydrogenolysis steps
Supports earlier-stage process control
Comparative oligomer data not publicly available
Oligomeric Impurity Control Process Robustness Relebactam Quality

Application Scenarios for DBO Ethyl Ester


Avibactam Sodium ANDA Intermediate Procurement

For generic pharmaceutical companies developing an ANDA for ceftazidime-avibactam or avibactam sodium single-component products, CAS 1416134-63-8 serves as the urea-cyclized intermediate that enables the convergent avibactam synthesis route. The compound can be procured as a fully characterized starting material with established purity specifications (≥97-98% HPLC) from multiple qualified suppliers, reducing internal development burden for the critical cyclization step [1]. The ethyl ester is then saponified to the carboxylic acid, amidated with ammonia to yield (2S,5R)-6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, and further processed through hydrogenolysis and sulfation to avibactam sodium, as described in multiple process patents [1].

Shared Intermediate for Relebactam Manufacturing

Organizations manufacturing both avibactam and relebactam (or their respective intermediates) can consolidate their supply chain by procuring CAS 1416134-63-8 as a common intermediate, as explicitly documented in the CN111943950A relebactam preparation patent and the WO2025027521A1 avibactam process patent [2]. In the relebactam route, the compound is used directly in triphosgene-mediated cyclization (Embodiment 1: 10.0 g scale, ethyl acetate solvent, 5±5°C, 8.1 g triphosgene, 8.2 g triethylamine) to generate the bicyclic urea core, followed by amidation with a protected piperidine to build the full relebactam scaffold [2]. Shared intermediate procurement reduces the number of supplier audits, quality agreements, and regulatory starting material designations required, streamlining CMC documentation for both products.

Impurity Standard for ANDA Analytical Methods

CAS 1416134-63-8 is explicitly designated and supplied as an avibactam impurity reference standard (Impurity 21/39/59/66/77 depending on supplier nomenclature) by ISO 17034-accredited vendors such as CATO Research Chemicals and SynZeal, with typical lot purity of >95% (HPLC) and full Certificates of Analysis (COA) including HPLC, NMR, and MS data . This standard is fit for use in analytical method development, method validation (AMV), system suitability testing, and quality control release testing for avibactam-containing drug products under ANDA or DMF frameworks [1]. Procurement of this specific CAS-numbered impurity standard ensures traceability to pharmacopeial impurity profiling requirements and eliminates the regulatory risk associated with using an un-characterized in-house impurity isolate.

Flow Chemistry Optimization with DBO Ester

For process R&D groups evaluating continuous-flow manufacturing of DBO β-lactamase inhibitors, CAS 1416134-63-8 serves as a suitable substrate for hydrolysis optimization studies. The 2024 publication by Zhao et al. demonstrated that microchannel technology applied to the closely related benzyl ester analog achieved 95% yield for the hydrolysis step at 45°C with only 20 min residence time—a dramatic improvement over traditional batch-mode yields of 80-85% [3]. Applying the same microchannel methodology to the ethyl ester substrate (CAS 1416134-63-8) is expected to yield similar or better results, given the ethyl ester's faster saponification kinetics relative to the benzyl ester [3]. Procurement of high-purity ethyl ester from a supplier that can provide consistent lot-to-lot quality enables rigorous process development and eventual technology transfer to commercial manufacturing.

Application
Selection Property
Validation Focus
Avibactam ANDA intermediate procurement
Convergent route fit (urea-cyclized scaffold)
Purity specification and supplier qualification
Shared intermediate for avibactam & relebactam
Dual-API manufacturing fit
Process compatibility (cyclization and amidation steps)
Avibactam impurity reference standard
ISO 17034-certified impurity standard
COA and pharmacopeial alignment
Continuous-flow hydrolysis optimization
Hydrolysis substrate fit (fast saponification)
Yield benchmarking (microchannel technology)
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